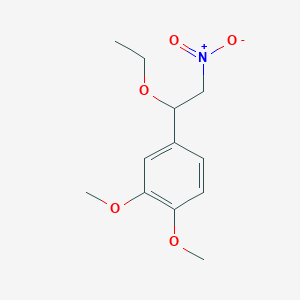
Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy-: is an organic compound characterized by the presence of a benzene ring substituted with ethoxy, nitroethyl, and dimethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy- typically involves the nitration of an ethoxy-substituted benzene derivative followed by the introduction of methoxy groups. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and methanol in the presence of a catalyst for methoxylation.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy and methoxy groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various electrophiles in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy- is used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its structural properties make it suitable for use in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy- involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethoxy and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-ethoxy-4-nitro-
- Benzene, 1-ethoxy-2-nitro-
- Benzene, 4-(1-ethoxy-2-hydroxyethyl)-1,2-dimethoxy-
Comparison: Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy- is unique due to the presence of both ethoxy and nitroethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and redox reactions, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
59903-61-6 |
|---|---|
Molekularformel |
C12H17NO5 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H17NO5/c1-4-18-12(8-13(14)15)9-5-6-10(16-2)11(7-9)17-3/h5-7,12H,4,8H2,1-3H3 |
InChI-Schlüssel |
BKRUHSMQAOTDIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C[N+](=O)[O-])C1=CC(=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


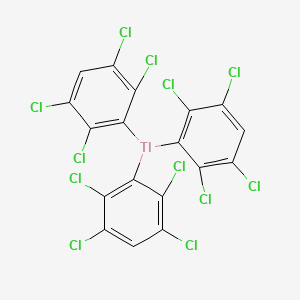
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
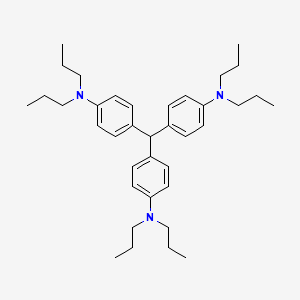
![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
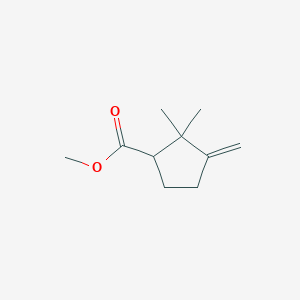
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
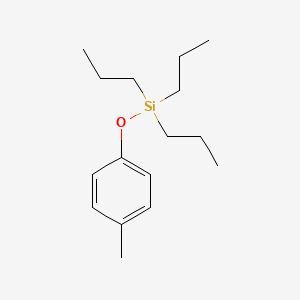

![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
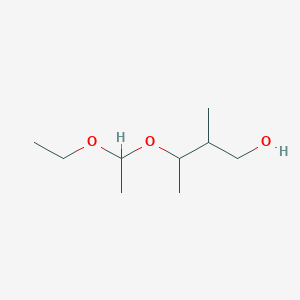

![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
